1-(Pyrrolidin-3-YL)-1H-pyrazole
Overview
Description
1-(Pyrrolidin-3-YL)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring fused with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Mechanism of Action
Target of Action
Compounds characterized by the pyrrolidine ring, such as 1-(pyrrolidin-3-yl)-1h-pyrazole, have been reported to exhibit target selectivity . The exact targets and their roles would require further investigation.
Mode of Action
It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization This could influence the compound’s interaction with its targets and the resulting changes
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound, which requires further investigation.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, can modify physicochemical parameters and influence the adme/tox results for drug candidates . This could impact the bioavailability of this compound.
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities . The exact effects would depend on the specific targets and mode of action of the compound, which requires further investigation.
Action Environment
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could be influenced by its molecular environment.
Biochemical Analysis
Biochemical Properties
1-(Pyrrolidin-3-YL)-1H-pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzyme’s function .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and energy production . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with potential impacts on cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic processes or modulating cell signaling pathways. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues or organs . Threshold effects and dose-response relationships are important considerations in these studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may enhance or inhibit specific metabolic pathways, leading to changes in the production or utilization of metabolites . These interactions can have significant effects on overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It may interact with specific transporters or binding proteins, influencing its localization and accumulation . Understanding these interactions is important for determining the compound’s effectiveness and potential side effects .
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall effectiveness in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-3-YL)-1H-pyrazole typically involves the construction of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with 1,3-diketones can form the pyrazole ring, which is then subjected to further reactions to introduce the pyrrolidine ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-3-YL)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrrolidine rings .
Scientific Research Applications
1-(Pyrrolidin-3-YL)-1H-pyrazole has diverse applications in scientific research:
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a precursor for many bioactive compounds.
Pyrazole: A five-membered ring with two nitrogen atoms, known for its diverse biological activities.
Pyrrolidin-2-one: A lactam derivative with significant pharmaceutical applications.
Uniqueness: 1-(Pyrrolidin-3-YL)-1H-pyrazole is unique due to its fused ring structure, which combines the properties of both pyrrolidine and pyrazole. This fusion enhances its biological activity and provides a versatile scaffold for drug design .
Properties
IUPAC Name |
1-pyrrolidin-3-ylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-3-9-10(5-1)7-2-4-8-6-7/h1,3,5,7-8H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZKWDPTWJFIPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196156-80-5 | |
Record name | 1-(pyrrolidin-3-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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